

An In-depth Technical Guide to o-Phenetidine (CAS 94-70-2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenetidine, with the CAS number 94-70-2 and the systematic IUPAC name 2-ethoxyaniline, is an aromatic organic compound belonging to the aniline and aromatic ether classes.[1][2] It presents as a colorless to reddish-brown oily liquid that tends to darken upon exposure to air and light.[1][3] This compound is a crucial intermediate in the chemical industry, primarily serving as a building block for the synthesis of dyes, pigments, and various pharmaceutical agents.[4][5] Its bifunctional nature, containing both an amino group and an ethoxy group on a benzene ring, allows for a wide range of chemical transformations, making it a versatile precursor in organic synthesis.[4]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **o-phenetidine**.



[3]
10 [2]
IO [3]
g/mol
vaniline [3]
phenetole, o- niline, 2- [3][6] enzenamine
) a

Physical Property	Value	Reference
Appearance	Colorless to reddish-brown oily liquid	[1][3]
Melting Point	-4 °C	
Boiling Point	231-233 °C	[1]
Density	1.051 g/mL at 25 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and ether	[1]
Vapor Pressure	1 mmHg at 67 °C	[7]
Flash Point	110 °C (closed cup)	[7]
Refractive Index	n20/D 1.555	[1]
Autoignition Temperature	425 °C	

Synthesis of o-Phenetidine

The primary industrial synthesis of **o-phenetidine** involves the reduction of 2-ethoxynitrobenzene.[1] This transformation can be achieved through various reducing agents, with catalytic hydrogenation or reduction with iron in an acidic medium being the most common methods.



Experimental Protocol: Catalytic Hydrogenation of 2- Ethoxynitrobenzene

This protocol describes a general procedure for the synthesis of **o-phenetidine** via catalytic hydrogenation.

Materials:

- 2-Ethoxynitrobenzene
- Palladium on carbon (5% Pd/C) catalyst
- Ethanol (or other suitable solvent)
- Hydrogen gas source
- Filter aid (e.g., Celite)
- Rotary evaporator

Procedure:

- In a hydrogenation vessel, dissolve 2-ethoxynitrobenzene in a suitable solvent such as ethanol.
- Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 1-5% by weight of the starting material.
- Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.
- Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atm.
- Stir the reaction mixture vigorously at room temperature or with gentle heating to ensure efficient contact between the reactants and the catalyst.
- Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

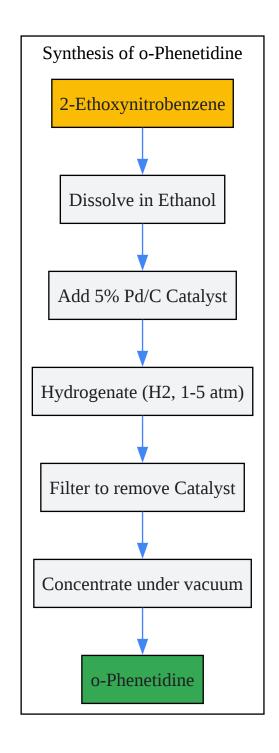






- Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.
- Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude **o-phenetidine** can be purified further by vacuum distillation if necessary.





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Caption: Workflow for the synthesis of **o-phenetidine**.

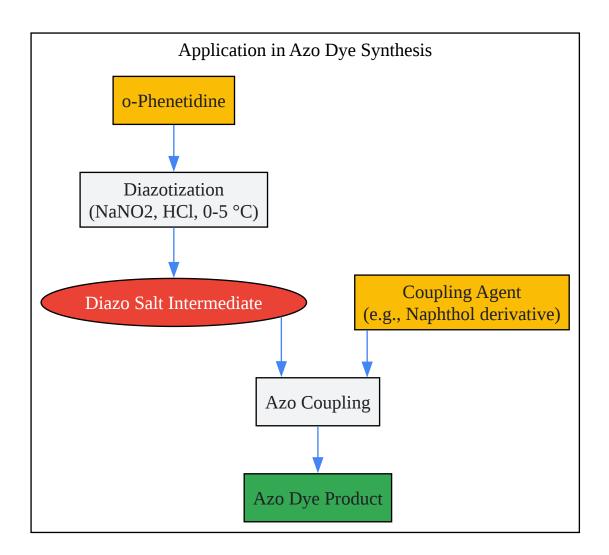
Applications in Synthesis



o-Phenetidine is a key intermediate in the synthesis of a variety of organic compounds, particularly in the dye and pharmaceutical industries.

Use in Azo Dye Synthesis

A significant application of **o-phenetidine** is in the production of azo dyes. The amino group of **o-phenetidine** can be diazotized and then coupled with a suitable coupling agent to form a highly colored azo compound.



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Caption: Synthesis of an azo dye from **o-phenetidine**.

Precursor in Pharmaceutical Synthesis



o-Phenetidine serves as a starting material for the synthesis of various pharmaceuticals. For instance, it can be acylated to produce phenacetin, an analgesic and antipyretic, although the use of phenacetin is now restricted in many countries due to its adverse effects.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of **o-phenetidine**.

Experimental Workflow: GC-MS Analysis

Sample Preparation:

- Prepare a stock solution of o-phenetidine in a suitable solvent (e.g., methanol or dichloromethane).
- Create a series of calibration standards by diluting the stock solution to known concentrations.
- For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (Typical):

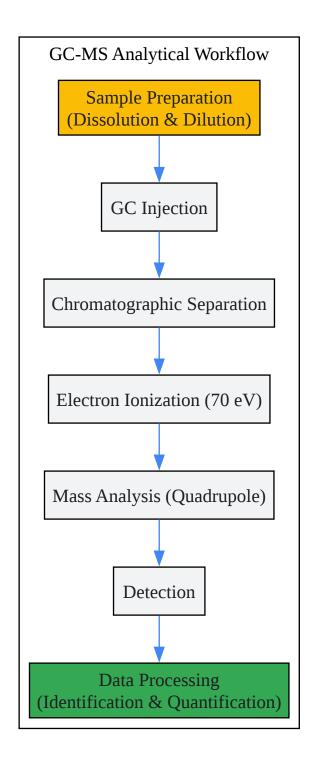
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Data Analysis:

- Identify the **o-phenetidine** peak in the chromatogram based on its retention time.
- Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.



• Quantify the amount of **o-phenetidine** in the sample by constructing a calibration curve from the peak areas of the standards.



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Caption: Workflow for GC-MS analysis of **o-phenetidine**.



Toxicology and Safety

o-Phenetidine is classified as a toxic substance and should be handled with appropriate safety precautions.

Toxicity Data	Value	Species	Route	Reference
LD50	600 mg/kg	Rabbit	Oral	[2]
LDLo	600 mg/kg	Mouse	Oral	[2]

Hazard Statements:

• H301: Toxic if swallowed.

• H311: Toxic in contact with skin.

• H331: Toxic if inhaled.

• H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 [7]
- P405: Store locked up.

Handling and Storage:



o-Phenetidine should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to air and light and should be stored in a tightly closed container under an inert atmosphere in a cool, dry, and dark place.[1][7]

Conclusion

o-Phenetidine is a valuable and versatile chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. Its synthesis, primarily through the reduction of 2-ethoxynitrobenzene, is a well-established chemical transformation. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. The analytical methods outlined, such as GC-MS, provide reliable means for its identification and quantification. This guide provides a comprehensive overview for researchers and professionals working with **o-phenetidine**.

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